3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Catalog No.
S13053555
CAS No.
590395-76-9
M.F
C23H19ClN2O2
M. Wt
390.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2...

CAS Number

590395-76-9

Product Name

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

IUPAC Name

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C23H19ClN2O2/c1-13-10-14(2)21-20(11-13)26-23(28-21)18-8-5-9-19(15(18)3)25-22(27)16-6-4-7-17(24)12-16/h4-12H,1-3H3,(H,25,27)

InChI Key

BUAXOUSHZIAGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl)C)C

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound with the molecular formula C23H19ClN2O2. It features a benzamide structure, which is characterized by a benzene ring connected to an amide group. The compound includes a chlorine atom at the 3-position of the benzene ring and incorporates a 5,7-dimethyl-1,3-benzoxazole moiety, contributing to its unique properties. This structure positions it within a class of compounds known for their diverse biological activities and potential applications in pharmaceuticals.

Typical of benzamide derivatives. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Acylation: The amide group can participate in acylation reactions, potentially modifying its biological activity.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to form the corresponding carboxylic acid and amine.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exhibits notable biological activities. It has been studied for its potential as an inhibitor of the P2X7 receptor, which plays a critical role in inflammation and pain signaling pathways. Inhibition of this receptor may have therapeutic implications in treating chronic pain and inflammatory diseases . Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, indicating a broad spectrum of biological activities.

The synthesis of 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves several key steps:

  • Formation of the Benzoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Amidation: The final step involves coupling the benzoxazole derivative with an appropriate amine to form the benzamide linkage.

These synthetic routes are crucial for producing the compound in sufficient yields for further study and application.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a P2X7 receptor inhibitor, it may be developed into a therapeutic agent for managing pain and inflammatory conditions.
  • Research: Its unique structure makes it suitable for studies exploring receptor interactions and mechanisms of action.
  • Agriculture: Similar compounds have been explored for use as herbicides or fungicides, suggesting potential agricultural applications.

Interaction studies involving 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide focus on its binding affinity to the P2X7 receptor. These studies typically employ techniques such as:

  • Radiolabeled Binding Assays: To quantify binding affinity and kinetics.
  • Molecular Docking Studies: To predict interaction modes and affinities with target proteins.

Such studies help elucidate the compound's mechanism of action and inform further development.

Several compounds share structural similarities with 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-chlorobenzamideChlorine substitution on benzamideAntimicrobial
N-(4-methylphenyl)benzamideMethyl substitution on phenylAnti-inflammatory
5-fluoro-N-(naphthalen-1-yl)benzamideFluorine substitutionAnticancer

These compounds highlight unique aspects such as different halogen substitutions or additional functional groups that may enhance or alter their biological activities compared to 3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide.

XLogP3

6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

390.1135055 g/mol

Monoisotopic Mass

390.1135055 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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